

ARL 17477: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ARL 17477

Cat. No.: B1663704

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CAS Number: 866914-87-6

This technical guide provides an in-depth overview of **ARL 17477** (N-[4-[2-[[(3-chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboximidamide dihydrochloride), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and experimental applications of this compound. Recent findings have also identified **ARL 17477** as a dual inhibitor, affecting the autophagy-lysosomal pathway, adding a new dimension to its mechanism of action.[1][2][3]

Core Compound Information

Property	Value	Reference
CAS Number	866914-87-6	[1]
Molecular Formula	C20H20CIN3S·2HCI	[1]
Molecular Weight	442.83 g/mol	[1]
Purity	≥98%	[1]
Solubility	Soluble to 50 mM in water and to 100 mM in DMSO	[1]
Storage	Desiccate at room temperature	[1]

Mechanism of Action







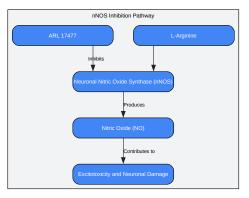
ARL 17477 is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] It exhibits a higher affinity for nNOS compared to the endothelial (eNOS) and inducible (iNOS) isoforms. The overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including cerebral ischemia, making selective nNOS inhibitors like ARL 17477 valuable research tools.[1][4][5][6]

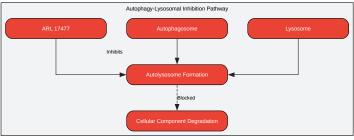
More recently, **ARL 17477** has been identified as a dual inhibitor, also targeting the autophagy-lysosomal system.[1][2][3] This compound has been shown to inhibit autophagic flux at the level of lysosomal fusion, a mechanism of action that is independent of its nNOS inhibitory activity.[1][2][3] This dual activity suggests that the biological effects of **ARL 17477** may be more complex than previously understood, with potential applications beyond neuroprotection, including in cancer therapeutics.[1][2][3]

Signaling Pathways

The following diagram illustrates the dual mechanism of action of **ARL 17477**, targeting both the nNOS pathway and the autophagy-lysosomal pathway.







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Dual inhibitory pathways of ARL 17477.

Pharmacological Effects

In Vitro Activity

Target	IC ₅₀	Species	Reference
Neuronal Nitric Oxide Synthase (nNOS)	1 μΜ	Not specified	[1]
Endothelial Nitric Oxide Synthase (eNOS)	17 μΜ	Not specified	[1]

In Vivo Efficacy in a Model of Cerebral Ischemia



Studies in a rat model of transient middle cerebral artery occlusion (MCAO) have demonstrated the neuroprotective effects of **ARL 17477**.

Dose (i.v.)	Reduction in Infarct Volume	Effect on Regional Cerebral Blood Flow (rCBF)	Effect on Cortical NOS Activity	Reference
1 mg/kg	53%	No significant change	45 ± 15.7% reduction at 3h	[7]
3 mg/kg	23%	2.4 ± 4.5% reduction	63 ± 13.4% reduction at 3h	[7]
10 mg/kg	6.5%	27 ± 5.3% and 24 ± 14.08% reduction at 10 min and 3h, respectively	86 ± 14.9% and 91 ± 8.9% reduction at 10 min and 3h, respectively	[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving **ARL 17477**.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the effects of neuroprotective agents like **ARL 17477**.[8][9][10][11][12]

Materials:

- Male Wistar rats (or other appropriate strain)
- Anesthetic (e.g., isoflurane, halothane)
- 4-0 nylon monofilament suture with a rounded tip



- Microvascular clips
- Surgical microscope
- Heating pad to maintain body temperature

Procedure:

- Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
- Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA.
- Make a small incision in the ECA stump.
- Introduce the 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
- Close the incision and allow the animal to recover.
- Administer ARL 17477 intravenously at the desired dose and time point (e.g., at the time of reperfusion).

Infarct Volume Assessment using TTC Staining

This method is used to visualize and quantify the extent of brain infarction following an ischemic event.[13][14][15][16][17]

Materials:

- Rat brain tissue from the MCAO experiment
- 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)



- Brain matrix for slicing
- Formalin for fixation (optional)
- · Image analysis software

Procedure:

- At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and carefully remove the brain.
- Chill the brain briefly to facilitate slicing.
- Using a brain matrix, slice the brain into coronal sections of a defined thickness (e.g., 2 mm).
- Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
- (Optional) Fix the stained slices in formalin.
- · Capture digital images of the stained slices.
- Using image analysis software, measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.
- Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness.

Measurement of Cortical Nitric Oxide Synthase (NOS) Activity

This assay determines the level of NOS activity in brain tissue, which can be used to assess the inhibitory effect of compounds like **ARL 17477**.[18][19][20][21]

Materials:

Cortical tissue samples



- Homogenization buffer
- L-[3H]arginine (radiolabeled substrate)
- Cation exchange resin
- Scintillation counter

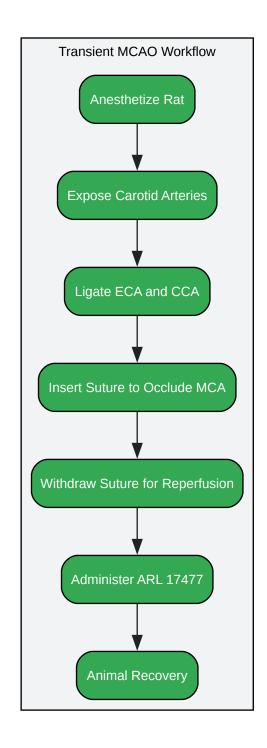
Procedure:

- Homogenize the cortical tissue samples in a suitable buffer.
- Incubate the homogenate with L-[3H]arginine and necessary cofactors.
- The NOS in the sample will convert L-[3H]arginine to L-[3H]citrulline.
- Stop the reaction and separate the L-[3H]citrulline from the unreacted L-[3H]arginine using a cation exchange resin.
- Quantify the amount of L-[3H]citrulline produced using a scintillation counter.
- NOS activity is expressed as the rate of citrulline formation.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

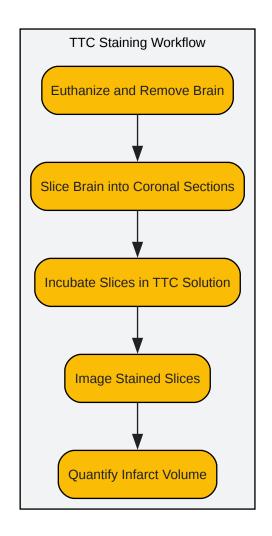




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Workflow for transient middle cerebral artery occlusion.





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Workflow for infarct volume assessment.

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